7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine is a chemical compound that belongs to the quinoline family, characterized by a chlorine atom at the seventh position and an amine group at the fourth position of the quinoline ring. The compound features a piperazine moiety, which is a six-membered ring containing two nitrogen atoms, substituted at the para position of a phenyl group. This structural configuration suggests potential biological activity, particularly in medicinal chemistry.
7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine has shown promising biological activities, particularly in antimalarial and anticancer research. The compound's structure allows it to interact with biological targets effectively:
The synthesis of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine can be achieved through several methods:
The applications of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine are diverse:
Interaction studies involving 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-Chloroquinoline | Contains chlorine at position 7 | Antimicrobial | Simpler structure without piperazine |
| N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine | Morpholine instead of piperazine | Anticancer | Morpholine provides different solubility properties |
| 4-Methylaminoquinoline | Methyl group at position 4 | Antimalarial | Focused on malaria treatment specifically |
| N-[3-(dimethylamino)phenyl]quinolin-4-amines | Dimethylamino substitution | Varied biological activities | Different nitrogen substitution impacts activity |
The uniqueness of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine lies in its specific combination of a chloro group and a piperazine moiety, which may enhance its pharmacological profile compared to other analogs.
7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine is a synthetic organic compound belonging to the 4-aminoquinoline class of chemical entities [25]. The molecular formula is C20H21ClN4, with a molecular weight of 352.9 grams per mole [25]. The compound features a quinoline core structure substituted with a chlorine atom at the 7-position and an amine linkage at the 4-position connecting to a phenyl ring .
The structural architecture consists of three primary components: a 7-chloroquinoline scaffold, a phenyl ring linker, and a 4-methylpiperazine moiety [25]. The quinoline ring system provides the aromatic heterocyclic foundation, while the phenyl ring serves as a bridging unit between the quinoline core and the piperazine substituent . The 4-methylpiperazine group introduces nitrogen-containing heterocyclic functionality that significantly influences the compound's physicochemical properties [25].
| Structural Component | Description | Position |
|---|---|---|
| Quinoline core | Bicyclic aromatic heterocycle | Central scaffold |
| Chlorine substituent | Halogen atom | Position 7 of quinoline |
| Amine linkage | Secondary amine bridge | Position 4 of quinoline |
| Phenyl ring | Aromatic carbocyclic ring | Para-substituted |
| Methylpiperazine | Six-membered diamine ring | Para-position of phenyl |
The compound's canonical structure can be represented by the simplified molecular-input line-entry system notation: CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl [25]. This notation illustrates the connectivity between the various structural elements and confirms the molecular formula C20H21ClN4 [25].
The stereochemical analysis of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine reveals specific three-dimensional arrangements that influence its molecular behavior [5]. The compound exhibits a relatively planar quinoline core system with the phenyl ring adopting various conformational orientations relative to the quinoline plane [5]. Crystal structure studies of related compounds in this class demonstrate that the piperazine ring typically adopts a chair conformation to minimize steric strain [5].
The dihedral angle between the quinoline and phenyl ring systems affects the overall molecular geometry and influences intermolecular interactions [5]. Computational analyses suggest that the compound can exist in multiple low-energy conformations due to rotation around the nitrogen-phenyl bond [18]. The methylpiperazine substituent introduces additional conformational flexibility, with the methyl group preferentially occupying an equatorial position to reduce steric hindrance [5].
Hydrogen bonding interactions play a crucial role in determining the preferred stereochemical arrangements [5]. The amine nitrogen connecting the quinoline and phenyl rings can participate in both intramolecular and intermolecular hydrogen bonding, stabilizing specific conformational states [18]. These stereochemical features directly impact the compound's solid-state packing arrangements and solution-phase behavior [5].
The physical properties of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine reflect its complex molecular structure and intermolecular interactions [11]. The compound typically appears as a solid powder under standard conditions, with specific thermal and solubility characteristics that distinguish it from related quinoline derivatives [25].
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular weight | 352.9 g/mol | - | [25] |
| Physical state | Solid powder | Room temperature | [25] |
| Melting point range | 113-116°C | Related piperazine-quinolines | [11] |
| Density (calculated) | 1.257 g/cm³ | Related analogues | [11] |
| Flash point | 216°C | Related structures | [11] |
The solubility profile of this compound demonstrates limited water solubility due to the predominance of aromatic and hydrophobic structural elements [33]. Enhanced solubility is observed in polar organic solvents such as dimethyl sulfoxide and methanol [33]. The presence of nitrogen-containing heterocycles, particularly the piperazine moiety, provides some degree of polarity that influences solvent interactions [33].
Partition coefficient studies on related quinoline-piperazine derivatives indicate logarithmic partition coefficient values in the range of 2.5 to 3.5, suggesting moderate lipophilicity [30] [31]. These partition characteristics are influenced by the electronic properties of the chlorine substituent and the basicity of the piperazine nitrogen atoms [30]. Temperature-dependent solubility studies demonstrate increased dissolution at elevated temperatures, consistent with typical organic compound behavior [33].
The chemical reactivity of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine is governed by the electronic and steric properties of its constituent functional groups [9]. The quinoline nitrogen exhibits basic character with ionization behavior typical of aromatic nitrogen heterocycles [32]. The piperazine moiety introduces additional basicity, creating a polybasic system with multiple ionization states [32].
The chlorine substituent at the 7-position activates the quinoline ring toward nucleophilic aromatic substitution reactions [27]. This reactivity pattern enables synthetic modifications and derivatization reactions that can alter the compound's properties [27]. The secondary amine linkage between the quinoline and phenyl ring represents a potential site for oxidative metabolism and chemical modification [9].
Stability studies on related 4-aminoquinoline derivatives indicate susceptibility to degradation under specific conditions [34]. Primary degradation pathways include oxidation of the amine functionalities, particularly under acidic or basic conditions [34]. The piperazine ring system demonstrates relative stability under neutral conditions but may undergo ring-opening reactions under extreme conditions [28].
| Reaction Type | Reactivity Site | Conditions | Products |
|---|---|---|---|
| Nucleophilic substitution | 7-chloro position | Basic conditions | Substituted quinolines |
| Oxidation | Secondary amine | Oxidizing agents | N-oxide derivatives |
| Acid-base equilibrium | Piperazine nitrogens | pH variation | Protonated species |
| Thermal degradation | Multiple sites | Elevated temperature | Fragment ions |
Spectroscopic analysis of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine provides detailed structural confirmation and enables identification of characteristic functional group signatures [4] [19]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns corresponding to the various aromatic and aliphatic environments within the molecule [20].
Proton nuclear magnetic resonance spectroscopy typically shows signals in the aromatic region between 6.5 and 8.5 parts per million, corresponding to the quinoline and phenyl ring protons [4]. The piperazine methylene protons appear as characteristic multiplets in the aliphatic region around 2.5 to 3.0 parts per million [16]. The methyl group of the methylpiperazine substituent generates a distinctive singlet around 2.2 parts per million [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with aromatic carbon signals appearing in the range of 110 to 160 parts per million [4]. The aliphatic carbons of the piperazine ring and methyl substituent resonate in the region of 40 to 60 parts per million [16]. These spectroscopic signatures enable unambiguous identification and purity assessment of the compound [4].
| Spectroscopic Method | Key Absorption/Signal | Assignment |
|---|---|---|
| ¹H Nuclear magnetic resonance | 8.5-6.5 ppm | Aromatic protons |
| ¹H Nuclear magnetic resonance | 3.0-2.5 ppm | Piperazine CH₂ |
| ¹H Nuclear magnetic resonance | 2.2 ppm | N-methyl group |
| ¹³C Nuclear magnetic resonance | 160-110 ppm | Aromatic carbons |
| Fourier-transform infrared | 3000-2800 cm⁻¹ | Aliphatic C-H stretch |
| Fourier-transform infrared | 1600-1500 cm⁻¹ | Aromatic C=C stretch |
Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups [19]. The quinoline and phenyl ring systems exhibit aromatic carbon-carbon stretching vibrations in the range of 1600 to 1500 reciprocal centimeters [19]. Aliphatic carbon-hydrogen stretching vibrations from the piperazine and methyl groups appear in the region of 3000 to 2800 reciprocal centimeters [16].
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the quinoline-piperazine structure [22]. Common fragmentation pathways include loss of the methylpiperazine moiety and cleavage of the amine linkage between the quinoline and phenyl components [22]. These fragmentation patterns enable structural elucidation and compound identification in complex mixtures [23].
Structure-activity relationship studies of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine and related analogues reveal important correlations between molecular structure and biological activity [10]. The 7-chloroquinoline core represents a critical pharmacophore that influences binding affinity and selectivity for various biological targets [10].
The position and nature of halogen substitution on the quinoline ring significantly affects activity profiles [10]. Chlorine substitution at the 7-position provides optimal electronic properties compared to other halogen atoms or alternative positions [20]. This substitution pattern influences the compound's ability to interact with target proteins and affects pharmacokinetic properties [10].
The piperazine moiety contributes essential binding interactions and modulates the compound's physicochemical properties . The 4-methyl substitution on the piperazine ring enhances lipophilicity while maintaining appropriate basicity for target engagement [26]. Comparative studies demonstrate that removal or modification of the piperazine substituent significantly reduces biological activity [18].
| Structural Feature | Effect on Activity | Mechanism |
|---|---|---|
| 7-chloroquinoline core | Essential for activity | Target binding |
| Piperazine ring | Enhances potency | Auxiliary binding |
| N-methyl group | Optimizes properties | Lipophilicity balance |
| Phenyl linker | Maintains activity | Spacer function |
| Secondary amine | Required for binding | Hydrogen bonding |
The phenyl ring linker serves as an optimal spacer between the quinoline core and piperazine substituent . Modification of this aromatic ring or replacement with alternative linker groups typically results in reduced activity [26]. The para-substitution pattern of the piperazine group on the phenyl ring represents the preferred regioisomer for maintaining biological activity .
The synthesis of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine can be approached through several well-established traditional methodologies that have been extensively developed for quinoline derivative preparation. These classical methods provide reliable pathways for constructing the quinoline core structure, though they often require harsh reaction conditions and extended reaction times [1] [2].
The Skraup synthesis represents one of the most fundamental approaches for quinoline construction, utilizing aniline derivatives with glycerol in the presence of concentrated sulfuric acid and ferrous sulfate at elevated temperatures of 180°C. This method achieves yields of 70-80% but requires harsh acidic conditions that may not be compatible with sensitive functional groups present in the target molecule [1]. The Doebner-Miller reaction offers an alternative pathway using aniline derivatives with α,β-unsaturated carbonyl compounds under hydrochloric acid catalysis at 130°C, providing good regioselectivity with yields ranging from 60-75% [3].
The Friedländer synthesis emerges as particularly valuable for constructing substituted quinoline derivatives, employing 2-aminobenzaldehyde with ketones under base or acid catalysis at 100°C. This versatile method accommodates various substitution patterns with yields of 50-65%, though it typically requires reaction times of 10 hours [1] [2]. The Combes synthesis provides another route using aniline with β-diketones in the presence of sulfuric acid or polyphosphoric acid, achieving yields of 65-75% in approximately 6 hours [3].
| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|---|---|
| Skraup Synthesis | Aniline + Glycerol | Conc. H₂SO₄, FeSO₄, 180°C | 5 h | 70-80 | High yield, well-established |
| Doebner-Miller | Aniline + α,β-unsaturated carbonyls | HCl, 130°C | 8 h | 60-75 | Good regioselectivity |
| Friedländer | 2-Aminobenzaldehyde + Ketones | Base/Acid catalyst, 100°C | 10 h | 50-65 | Versatile substrate scope |
| Combes | Aniline + β-diketones | H₂SO₄ or PPA | 6 h | 65-75 | Simple procedure |
The Pfitzinger reaction utilizes isatin with ketones containing active methylene groups under basic conditions, offering milder reaction conditions with moderate yields of 55-70% in 4 hours [1]. The Knorr synthesis employs β-ketoanilides with sulfuric acid to produce 2-hydroxyquinolines in relatively short reaction times of 3 hours with yields of 60-70% [3]. The Conrad-Limpach synthesis, while requiring high temperatures of 240-250°C in diphenyl oxide, proves particularly effective for preparing 4-hydroxyquinoline derivatives with yields of 55-65% [1].
Contemporary synthetic methodologies have revolutionized quinoline derivative preparation through the development of more efficient, environmentally friendly, and functionally tolerant approaches. These modern techniques significantly improve upon traditional methods by reducing reaction times, lowering energy consumption, and enhancing overall synthetic efficiency [4] [5].
Microwave-assisted synthesis has emerged as a transformative technology for quinoline preparation, enabling rapid heating and enhanced reaction rates that dramatically reduce synthesis times from hours to minutes. This approach achieves excellent yields of 80-95% at temperatures of 150-160°C with reaction times of only 5-30 minutes [4] [6]. The microwave technology offers superior energy efficiency and uniform heating, making it particularly attractive for large-scale synthesis applications [7] [8].
Transition metal-catalyzed reactions represent another significant advancement, utilizing palladium, copper, iron, and nickel catalysts to facilitate various coupling and cyclization reactions under mild conditions. These methods operate at temperatures of 80-120°C with reaction times of 2-12 hours, achieving yields of 70-90% while demonstrating excellent functional group tolerance [5] [9]. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have proven particularly valuable for constructing biaryl intermediates that can be subsequently cyclized to form quinoline structures [9].
| Modern Method | Key Features | Temperature | Time | Yield (%) | Green Score |
|---|---|---|---|---|---|
| Microwave-Assisted | Rapid heating, enhanced rates | 150-160°C | 5-30 min | 80-95 | High |
| Metal-Catalyzed | Pd, Cu, Fe, Ni catalysts | 80-120°C | 2-12 h | 70-90 | Medium |
| Multicomponent | One-pot procedures | 100-150°C | 1-8 h | 75-90 | High |
| Flow Chemistry | Continuous processing | 80-100°C | 10-60 min | 85-95 | Very High |
Multicomponent reactions (MCRs) have gained prominence for their ability to construct complex quinoline architectures in single-pot procedures with excellent atom economy. These reactions typically operate at 100-150°C for 1-8 hours, achieving yields of 75-90% while minimizing waste generation and purification steps [10] [8]. The Povarov reaction exemplifies this approach, enabling the synthesis of quinoline derivatives through the reaction of anilines, alkenes, and aldehydes in a single operation [11].
Flow chemistry technologies offer continuous processing capabilities that enhance scalability and safety while maintaining precise control over reaction parameters. These systems operate at 80-100°C with residence times of 10-60 minutes, consistently achieving yields of 85-95% [5]. The continuous nature of flow processes enables real-time monitoring and optimization, making them particularly suitable for pharmaceutical manufacturing applications.
The successful synthesis of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine relies on the strategic selection and preparation of key intermediates and precursors that serve as building blocks for the target molecule. Understanding the synthetic utility and availability of these intermediates is crucial for developing efficient synthetic routes [12] [13].
Aniline derivatives constitute the most fundamental class of precursors for quinoline synthesis, offering broad substrate scope and ready commercial availability. Substituted anilines, particularly those bearing chloro substituents, serve as essential starting materials for constructing the quinoline core through various cyclization reactions [14] [15]. The commercial availability of diverse aniline derivatives enables the introduction of specific substitution patterns required for the target molecule.
| Intermediate/Precursor | Target Products | Synthetic Utility | Commercial Availability |
|---|---|---|---|
| Aniline derivatives | Substituted quinolines | Broad substrate scope | Readily available |
| 2-Aminobenzaldehyde | Friedländer products | Versatile building block | Commercially available |
| Anthranilic acid | Quinoline-4-carboxylic acids | Carboxylic acid functionality | Inexpensive |
| Isatin | Quinoline derivatives | Carbonyl reactivity | Available |
Anthranilic acid serves as an inexpensive precursor for preparing quinoline-4-carboxylic acids through the Niementowski quinoline synthesis. This readily available starting material enables the introduction of carboxylic acid functionality, which can be subsequently modified through standard transformations [17]. The carboxylic acid group provides opportunities for amide bond formation and ester derivatives.
β-Ketoanilides represent important cyclization precursors for Knorr synthesis applications, typically prepared in situ from aniline derivatives and β-dicarbonyl compounds. These intermediates undergo facile cyclization under acidic conditions to produce 2-hydroxyquinoline derivatives [15]. The in situ preparation approach eliminates isolation and purification steps, streamlining the overall synthetic sequence.
Aryl acetylenes serve as specialized coupling partners in modern cross-coupling methodologies, enabling the construction of alkynylquinoline derivatives through palladium-catalyzed reactions. These intermediates are available from specialized suppliers and provide access to unique quinoline architectures through subsequent cyclization reactions [13]. The alkyne functionality offers versatility for further chemical transformations.
The optimization of synthetic pathways for 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine requires systematic evaluation of multiple reaction parameters to achieve maximum efficiency, yield, and selectivity while minimizing environmental impact [18] [19]. Modern optimization approaches employ design of experiments (DoE) methodologies and computational tools to identify optimal reaction conditions.
Temperature optimization represents a critical parameter that directly influences reaction rate, selectivity, and side product formation. Traditional methods typically require temperatures of 150-250°C, while optimized modern approaches operate effectively at 80-160°C [18]. The balance between reaction rate and selectivity must be carefully evaluated, as higher temperatures may accelerate desired transformations while simultaneously promoting unwanted side reactions. Response surface methodology enables systematic exploration of temperature effects across the operational space.
Solvent selection plays a crucial role in both reaction efficiency and environmental sustainability. Traditional approaches rely heavily on protic solvents such as ethanol and water, while modern green chemistry principles favor solvent-free conditions or environmentally benign alternatives [20] [18]. The optimization process must consider solubility of reactants and products, reaction kinetics, product isolation, and environmental impact. Green solvent screening methodologies enable identification of optimal solvent systems that balance performance with sustainability metrics.
| Parameter | Traditional Range | Optimized Range | Key Considerations |
|---|---|---|---|
| Temperature | 150-250°C | 80-160°C | Balance rate and selectivity |
| Solvent | Protic solvents | Green/solvent-free | Environmental impact |
| Catalyst Loading | 10-50 mol% | 0.5-10 mol% | Cost vs efficiency |
| Reaction Time | 2-12 h | 0.5-6 h | Minimize side reactions |
Catalyst loading optimization involves balancing catalytic efficiency with economic considerations. Traditional methods often employ high catalyst loadings of 10-50 mol%, while optimized systems achieve comparable results with reduced loadings of 0.5-10 mol% [18]. Catalyst screening studies evaluate various metal complexes, ligands, and loading levels to identify optimal conditions. The development of more active catalytic systems enables reduced loading while maintaining or improving reaction performance.
Reaction time optimization focuses on minimizing side reactions and maximizing productivity. Traditional approaches require extended reaction times of 2-12 hours, while optimized conditions achieve completion in 0.5-6 hours [18]. Kinetic monitoring using in situ analytical techniques enables real-time assessment of reaction progress and identification of optimal reaction endpoints. Automated reaction monitoring systems facilitate comprehensive optimization studies.
Atmospheric control and pressure optimization ensure reproducible results and prevent unwanted oxidation or reduction reactions. Controlled atmosphere conditions using nitrogen or argon prevent interference from atmospheric oxygen, while pressure optimization may involve standard atmospheric conditions or specialized microwave reaction vessels [18]. Safety considerations and equipment requirements must be evaluated when implementing pressure-enhanced reaction conditions.
Green chemistry principles have fundamentally transformed the approach to quinoline synthesis by emphasizing environmental sustainability, atom economy, and waste minimization. These approaches specifically address the environmental challenges associated with traditional synthetic methods while maintaining or improving synthetic efficiency [20] [14] [21].
Microwave-assisted synthesis exemplifies green chemistry implementation through dramatic reduction in energy consumption and reaction times. This technology achieves E-factors of 0.1-0.5 and EcoScale scores of 85-95, while maintaining excellent atom economy of 85-95% [6] [7]. The rapid heating capabilities of microwave irradiation enable reaction completion in 5-30 minutes at 150°C under neat conditions, eliminating the need for organic solvents and reducing overall environmental impact. Equipment costs and scale-up challenges represent the primary limitations of this approach.
Solvent-free reactions provide the most direct path to eliminating organic solvent waste, achieving exceptional E-factors of 0.05-0.3 and EcoScale scores of 90-98% [20] [21]. These solid-state reactions operate at 100-150°C for 1-6 hours, delivering atom economy values of 90-98% while completely eliminating solvent-related environmental concerns. Heat transfer limitations in solid-state systems may require specialized equipment or reaction vessel designs to ensure uniform heating and efficient mass transfer.
| Green Approach | E-Factor | EcoScale | Atom Economy (%) | Environmental Benefits |
|---|---|---|---|---|
| Microwave-Assisted | 0.1-0.5 | 85-95 | 85-95 | Reduced energy, shorter times |
| Solvent-Free | 0.05-0.3 | 90-98 | 90-98 | Elimination of organic solvents |
| Water as Solvent | 0.2-0.8 | 75-85 | 80-90 | Non-toxic, renewable solvent |
| Nanocatalysis | 0.1-0.4 | 85-95 | 85-95 | Recyclable, high surface area |
Water as a reaction medium represents an ideal green chemistry approach, utilizing a non-toxic, renewable solvent that eliminates environmental concerns associated with organic solvents. Aqueous quinoline synthesis typically operates at 80-100°C for 2-8 hours, achieving E-factors of 0.2-0.8 and EcoScale scores of 75-85% [6] [14]. While solubility limitations and product isolation challenges may complicate some applications, the environmental benefits make aqueous synthesis highly attractive for sustainable manufacturing.
Nanocatalysis offers exceptional opportunities for catalyst recycling and enhanced activity through high surface area materials. These systems achieve E-factors of 0.1-0.4 and EcoScale scores of 85-95% while operating at 60-120°C for 1-6 hours with catalyst recycling capabilities [14] [22]. Copper, iron, nickel, and zinc-based nanocatalysts have demonstrated excellent performance in quinoline synthesis, with some systems recyclable for multiple reaction cycles without significant activity loss. Catalyst preparation complexity represents the primary limitation, though this is offset by superior recyclability and performance.
Electrochemical methods eliminate the need for chemical oxidants, achieving E-factors of 0.1-0.3 and EcoScale scores of 85-95% under mild conditions of 25-60°C for 2-8 hours [20]. These reagent-free approaches provide excellent atom economy of 90-98% while operating under ambient conditions with minimal energy requirements. Equipment requirements and current efficiency optimization represent areas for continued development in electrochemical quinoline synthesis.
The purification and characterization of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine requires sophisticated analytical approaches to ensure product purity, structural confirmation, and quality control. Modern purification techniques have evolved to provide high-resolution separation capabilities while maintaining reasonable recovery rates and cost-effectiveness [23] [15] [24].
Recrystallization remains a fundamental purification technique for quinoline derivatives, utilizing differential solubility in hot and cold solvents to achieve purities of 85-95% with recovery rates of 70-90% [23]. Suitable solvents include ethanol, methanol, acetonitrile, and water, with solvent selection based on solubility profiles and crystal formation characteristics. The technique requires 2-24 hours for completion and offers low-cost purification suitable for final product isolation and analytical sample preparation. Temperature-controlled crystallization and seeding techniques can enhance crystal quality and yield.
Column chromatography provides high-resolution separation for multi-component mixtures, achieving purities of 95-99% with recovery rates of 60-85% [23]. Silica gel stationary phases with hexane/ethyl acetate or dichloromethane/methanol mobile phase systems enable separation of closely related compounds based on differential adsorption. The technique typically requires 2-8 hours and represents a medium-cost option for intermediate purification steps. Automated column chromatography systems enhance reproducibility and efficiency.
| Purification Technique | Purity (%) | Recovery (%) | Time Required | Cost | Best Applications |
|---|---|---|---|---|---|
| Recrystallization | 85-95 | 70-90 | 2-24 h | Low | Final purification |
| Column Chromatography | 95-99 | 60-85 | 2-8 h | Medium | Multi-component mixtures |
| HPLC Purification | 98-99.5 | 50-80 | 1-6 h | High | High-purity requirements |
| Flash Chromatography | 90-98 | 65-90 | 1-4 h | Medium | Quick purification |
High-performance liquid chromatography (HPLC) purification delivers the highest purity levels of 98-99.5%, though with reduced recovery rates of 50-80% and higher costs [23]. Acetonitrile/water and methanol/water mobile phase systems enable precise separation of quinoline derivatives with similar structures. The technique requires 1-6 hours and is particularly valuable when exceptional purity is required for biological testing or pharmaceutical applications.
Characterization of quinoline derivatives employs multiple complementary analytical techniques to provide complete structural confirmation and purity assessment. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed information about proton environments and coupling patterns, with aromatic protons appearing at 7.0-9.0 ppm and N-H protons showing characteristic broad signals [15] [24]. Carbon-13 NMR (¹³C NMR) spectroscopy reveals the carbon framework and substitution patterns, with aromatic carbons appearing at 120-160 ppm and C=N carbons at 150-170 ppm.
Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups through molecular vibrations, with C=C and C=N stretches appearing at 1600-1500 cm⁻¹ and C-H stretches at 3000-3100 cm⁻¹ [15] [24]. Mass spectrometry provides molecular weight confirmation and fragmentation patterns, with the molecular ion peak and nitrogen rule compliance confirming quinoline structures. Ultraviolet-visible (UV-Vis) spectroscopy reveals electronic transitions and conjugation patterns, with π-π* transitions typically appearing at 250-350 nm.